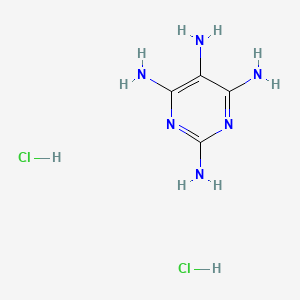

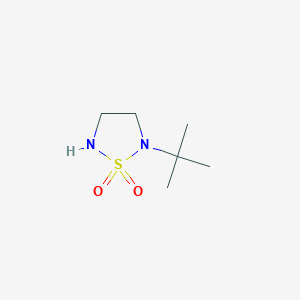

2-(tert-Butyl)-1,2,5-thiadiazolidine 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(tert-Butyl)-1,2,5-thiadiazolidine 1,1-dioxide, also known as TB-TDZD-O, is a synthetic compound with a wide range of applications in scientific research. It is a versatile reagent with a wide range of biochemical and physiological effects that can be used to study a variety of biological processes. TB-TDZD-O is a highly polar compound, and has been extensively studied for its potential to act as a catalyst or inhibitor of enzymatic reactions.

Scientific Research Applications

Molecular Probes in Biophysics

2-(tert-Butyl)-1,2,5-thiadiazolidine 1,1-dioxide: is utilized as a molecular probe in biophysical studies. These probes are essential for investigating the structure and dynamics of biological molecules. The compound’s stability and resistance to reduction by antioxidants make it particularly useful for in-cell electron paramagnetic resonance (EPR) experiments, which require stable paramagnetic agents .

Structural Biology Labels

In structural biology, this compound serves as a label for studying complex biological structures. Its ability to retain the radical center in live cells or tissues for extended periods is crucial for in vivo NMR and EPR imaging, providing insights into the molecular architecture of biological systems .

Biomedical Research

The compound’s unique properties are exploited in biomedical research, particularly in the development of new diagnostic imaging techniques. Its resistance to enzymatic systems allows for more accurate and longer-lasting imaging capabilities, which can be instrumental in disease diagnosis and monitoring .

Synthesis of Biologically Active Derivatives

Researchers have synthesized new potential biologically active derivatives by linking the sterically hindered pyrocatechol moiety through a 2-thioacetyl covalent bridge to various secondary amines. These derivatives could lead to the development of new pharmaceuticals and therapeutic agents .

Development of Stable Paramagnetic Agents

The compound is used in the synthesis of stable paramagnetic agents. These agents are vital for advanced EPR/pulsed electron-electron double resonance (PELDOR) experiments, which are used to study the distances between spin labels in proteins and nucleic acids .

Chemical Kinetics Studies

2-(tert-Butyl)-1,2,5-thiadiazolidine 1,1-dioxide: is also valuable in chemical kinetics studies. Its thermal stability and the kinetics of its reduction by ascorbic acid have been examined, providing essential data for understanding the behavior of nitroxides under various conditions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-tert-butyl-1,2,5-thiadiazolidine 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c1-6(2,3)8-5-4-7-11(8,9)10/h7H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKGWYZWYQLJIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCNS1(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60497078 |

Source

|

| Record name | 2-tert-Butyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67104-92-1 |

Source

|

| Record name | 2-tert-Butyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-](/img/structure/B1313910.png)

![2-[(4-Methylphenyl)thio]benzaldehyde](/img/structure/B1313917.png)